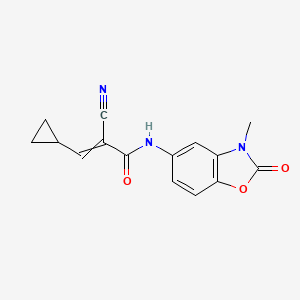

2-cyano-3-cyclopropyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

2-cyano-3-cyclopropyl-N-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-18-12-7-11(4-5-13(12)21-15(18)20)17-14(19)10(8-16)6-9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRALIJSVSORBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)NC(=O)C(=CC3CC3)C#N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-3-cyclopropyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that derivatives of benzoxazole, including compounds similar to this compound, exhibit selective antibacterial activity primarily against Gram-positive bacteria. A study screened various benzoxazole derivatives against Bacillus subtilis and Escherichia coli, revealing that only a few compounds demonstrated significant antibacterial properties. The minimal inhibitory concentrations (MIC) for these compounds were documented in Table 1.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound ID | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | Bacillus subtilis |

| Compound B | 64 | Escherichia coli |

| Compound C | 16 | Staphylococcus aureus |

Antifungal Activity

The antifungal activity of the compound has been less extensively studied. However, related compounds have shown promising results against various fungal strains. For example, some benzoxazole derivatives have exhibited moderate antifungal activity against Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that benzoxazole derivatives can induce cytotoxic effects in several cancer cell lines:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Bernard et al. (2014) |

| A549 (Lung Cancer) | 20 | Kakkar et al. (2018) |

| HepG2 (Liver Cancer) | 25 | Reddy et al. (2016) |

The mechanism by which the compound exerts its biological effects is still under investigation. Preliminary studies suggest that the presence of the cyano and benzoxazole moieties may contribute to its ability to interact with cellular targets involved in proliferation and apoptosis.

Case Studies

-

Case Study on Anticancer Properties :

A recent study evaluated the effects of a related benzoxazole derivative on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. -

Case Study on Antimicrobial Resistance :

Another study investigated the potential of benzoxazole derivatives as alternatives to traditional antibiotics in treating infections caused by resistant strains of bacteria. The findings indicated that certain derivatives could inhibit biofilm formation in Staphylococcus aureus, suggesting a novel approach to combat antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Benzoxazolone Core : The target compound shares the benzoxazolone moiety with florensocatib and 2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetonitrile , which is associated with directing groups in catalysis and enzyme inhibition . However, the target’s enamide linkage and cyclopropyl group differentiate it from simpler benzoxazolone derivatives.

This group may improve binding affinity in enzyme active sites .

Bioactivity : Florensocatib’s use as a cathepsin inhibitor implies that the benzoxazolone-enamide framework in the target compound could be optimized for protease inhibition, though the cyclopropyl group may alter selectivity or pharmacokinetics .

Research Findings and Implications

- Electronic Effects: The electron-withdrawing cyano group in the target compound likely stabilizes the enamide’s conjugated system, enhancing reactivity in Michael addition or nucleophilic substitution reactions compared to non-cyano analogs .

- Catalytic Utility : The benzoxazolone core in the target compound may act as an N,O-bidentate directing group for transition-metal catalysis, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , but with improved stability due to the fused heterocycle .

Q & A

Q. What are the key synthetic methodologies for preparing 2-cyano-3-cyclopropyl-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)prop-2-enamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of cyanoacetamide derivatives with cyclopropane-containing precursors. For example:

- Step 1 : Activation of the benzoxazole ring via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Coupling with a cyclopropyl-cyanoacrylamide intermediate using coupling agents like EDCI/HOBt.

- Critical Parameters : Temperature (0–5°C for intermediate stabilization) and solvent polarity (ethanol or DMF) to prevent side reactions. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Peaks for the cyano group (δ ~3.3 ppm, singlet), cyclopropyl protons (δ ~1.0–2.3 ppm, multiplet), and benzoxazole carbonyl (δ ~160–170 ppm).

- MS (ESI) : Molecular ion [M+H]+ and fragmentation patterns to validate the enamide linkage.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Example retention time: ~12.5 min .

Q. What functional groups dominate reactivity, and how do they influence experimental design?

- Methodological Answer : Key groups include:

- Cyano (-C≡N) : Participates in nucleophilic additions (e.g., with amines or thiols).

- Benzoxazole carbonyl : Prone to hydrolysis under acidic/alkaline conditions, requiring pH-neutral buffers in biological assays.

- Cyclopropyl ring : Steric hindrance affects regioselectivity in cross-coupling reactions.

Design considerations: Protect the cyano group during functionalization steps using trimethylsilyl chloride .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogues with varying substituents on the benzoxazole ring?

- Methodological Answer :

- DoE (Design of Experiments) : Screen catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvents (e.g., THF vs. DMSO) to maximize cross-coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) for halogenated intermediates.

- Side Reaction Mitigation : Add scavengers like molecular sieves to absorb byproducts (e.g., water in amide bond formation) .

Q. What strategies are effective in resolving contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopropyl group).

- Plasma Protein Binding (PPB) : Adjust dosing regimens if PPB exceeds 90%, which reduces free drug concentration.

- Orthogonal Validation : Combine SPR (surface plasmon resonance) for target binding affinity with cell-based luciferase reporter assays .

Q. How can computational modeling predict interactions between this compound and kinase targets (e.g., EGFR or JAK2)?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Use the crystal structure of the kinase active site (PDB ID: 1M17) to simulate binding poses. Focus on hydrogen bonding with the benzoxazole carbonyl and hydrophobic contacts with the cyclopropyl group.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD/RMSF plots for conformational flexibility.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values from kinase inhibition assays .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns (Chiralpak IA) for preparative separation of enantiomers.

- Asymmetric Catalysis : Employ chiral ligands like BINAP in palladium-catalyzed steps to control stereochemistry.

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor enantiomeric excess (ee) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.